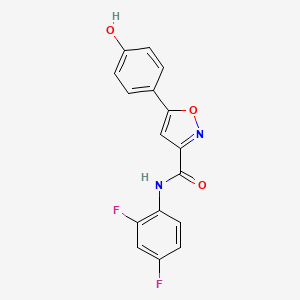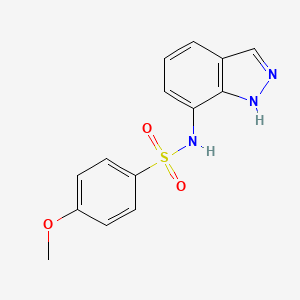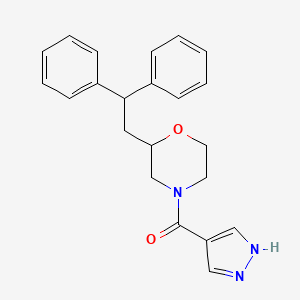![molecular formula C18H13N5 B5979410 [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE](/img/structure/B5979410.png)
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, with a methyl cyanide group attached The presence of the 4-methylphenyl group further adds to its structural complexity
Méthodes De Préparation
The synthesis of [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusing the Triazole with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a series of condensation reactions.
Introduction of the Methyl Cyanide Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antiviral and antimicrobial agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biological studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and phthalazine moieties play a crucial role in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE include other triazolophthalazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the methyl cyanide group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-12-6-8-13(9-7-12)17-14-4-2-3-5-15(14)18-21-20-16(10-11-19)23(18)22-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRLWWWOPDINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5979348.png)
![2-isopropyl-5-[(3-phenyl-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5979357.png)

![Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5979363.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5979377.png)

![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine](/img/structure/B5979394.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide](/img/structure/B5979403.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5979424.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5979436.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5979439.png)
